
Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate: is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent emulsifying, wetting, and dispersing properties, making it a valuable component in formulations requiring these characteristics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate typically involves the reaction of 2-ethylhexanol with epichlorohydrin to form 2,3-bis((2-ethylhexyl)oxy)propanol. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
化学反应分析
Types of Reactions: Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce sulfoxides or sulfones .
科学研究应用
Chemistry: In chemistry, Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate is used as a surfactant in various reactions and processes, including emulsion polymerization and the synthesis of nanoparticles .
Biology: In biological research, it is employed as a detergent for cell lysis and protein extraction, facilitating the study of cellular components and biochemical pathways .
Medicine: In medicine, this compound is used in formulations for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: Industrially, it is utilized in the production of personal care products, such as shampoos and body washes, due to its excellent foaming and cleansing properties .
作用机制
The mechanism of action of Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate involves its ability to reduce surface tension, thereby enhancing the mixing and interaction of different phases in a solution. This property is crucial in its role as an emulsifier and dispersant. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and stabilization in aqueous environments .
相似化合物的比较
- Sodium 2-ethylhexyl sulfate
- Bis(2-ethylhexyl) phosphate
- Sodium dodecyl sulfate
Comparison: Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate is unique due to its branched structure, which imparts superior emulsifying and dispersing properties compared to linear surfactants like Sodium dodecyl sulfate. Additionally, its ability to form stable emulsions at lower concentrations makes it more efficient in various applications .
属性
CAS 编号 |
83721-45-3 |
|---|---|
分子式 |
C19H39NaO6S |
分子量 |
418.6 g/mol |
IUPAC 名称 |
sodium;2,3-bis(2-ethylhexoxy)propyl sulfate |
InChI |
InChI=1S/C19H40O6S.Na/c1-5-9-11-17(7-3)13-23-15-19(16-25-26(20,21)22)24-14-18(8-4)12-10-6-2;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1 |
InChI 键 |
SCDAIXAIPIPQAM-UHFFFAOYSA-M |
规范 SMILES |
CCCCC(CC)COCC(COS(=O)(=O)[O-])OCC(CC)CCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
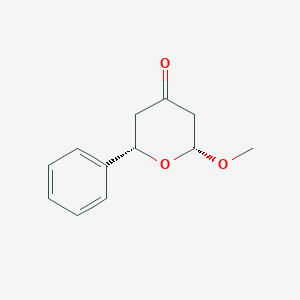
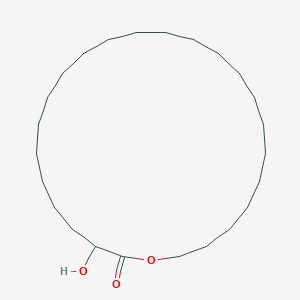
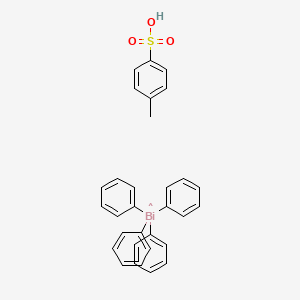

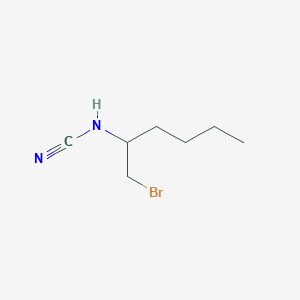
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
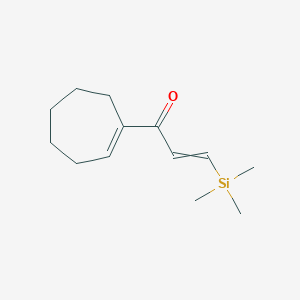
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)

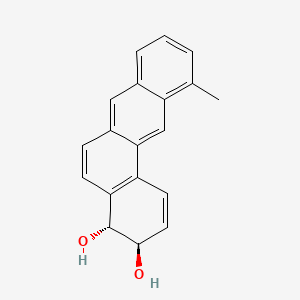
silane](/img/structure/B14426362.png)

